REACTION_SMILES
|
[CH2:28]([N+:29]([CH2:30][CH3:31])([CH2:32][CH3:33])[CH2:34][CH3:35])[c:36]1[cH:37][cH:38][cH:39][cH:40][cH:41]1.[CH2:43]([Cl:44])[Cl:45].[CH2:8]1[O:9][c:10]2[cH:11][c:12]([NH2:13])[cH:14][cH:15][c:16]2[O:17]1.[CH3:18][CH2:19][N:20]([CH2:21][CH3:22])[CH2:23][CH3:24].[Cl-:27].[Cl:1][CH2:2][CH2:3][CH2:4][C:5](=[O:6])[Cl:7].[Na+:26].[OH-:25].[OH2:42]>>[CH2:2]1[CH2:3][CH2:4][C:5](=[O:6])[N:13]1[c:12]1[cH:11][c:10]2[c:16]([cH:15][cH:14]1)[O:17][CH2:8][O:9]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC[N+](CC)(CC)Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc2c(c1)OCO2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)CCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCCN1c1ccc2c(c1)OCO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |